1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Medicinal Chemistry If Channel Inhibition Bradycardic Agents

Researchers require validated scaffolds for targeted kinase/protease inhibitor discovery. This 1-oxo-THIQ-7-carbonitrile delivers a defined pharmacophore with a synthetically accessible 7-cyano handle. - Core validated in WNV protease (NS2B-NS3) and If channel antagonist programs; 1-oxo essential for potency. - 7-CN enables click chemistry or amidation for S1'/S2' subsite exploration vs. inaccessible 6- or 8-CN isomers. - Compact nitrile acts as stable H-bond acceptor for PARP/NAD+ competitive inhibitor design. - Bulk & R&D sizes available; >98% purity verified.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 1352394-88-7
Cat. No. B1428797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile
CAS1352394-88-7
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)C#N
InChIInChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-2,5H,3-4H2,(H,12,13)
InChIKeyXDOWUVZONFUECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-THIQ-7-carbonitrile: Overview


1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile (CAS 1352394-88-7) is a heterocyclic organic compound within the 3,4-dihydroisoquinolin-1(2H)-one (1-oxo-THIQ) class, featuring a nitrile (-CN) substituent at the 7-position of the fused benzene ring [1]. With a molecular formula of C10H8N2O and a molecular weight of 172.18 g/mol, this building block combines the 1-oxo-THIQ scaffold's recognized capacity to serve as a nicotinamide mimetic with a strategically positioned cyano group amenable to further functionalization or direct binding interactions . Its core structure is widely validated in the design of targeted inhibitors, including West Nile Virus (WNV) protease [2] and If channel antagonists [3], positioning it as a non-promiscuous starting point for focused library synthesis.

1
1‑Oxo‑THIQ scaffold reported for inhibitor design (If channel, WNV protease)
2
7‑Cyano handle enables regioselective diversification (coupling, tetrazole formation)
3
Nicotinamide‑mimetic geometry; compact H‑bond acceptor for shallow pockets

1-Oxo-THIQ-7-carbonitrile: Irreplaceable Scaffold


Generic substitution within the 1-oxo-1,2,3,4-tetrahydroisoquinoline (1-oxo-THIQ) class is precluded by the high positional and electronic sensitivity of the scaffold's binding efficacy. Quantitative structure-activity relationship (SAR) data demonstrate that the 1-oxo-THIQ ring system is specifically required for optimal in vitro potency and in vivo efficacy; deviations such as the saturated 1,2,3,4-tetrahydroisoquinoline (THIQ) lacking the C1 carbonyl result in a substantial loss of activity [1]. Furthermore, the exact location of functional handles dictates both selectivity and the synthetic trajectory. For example, shifting the cyano group from the 7-position to the 6-position yields 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a compound with identical molecular weight (172.18 g/mol) and formula (C10H8N2O) but with entirely distinct spatial and electronic vector properties . Consequently, substituting the 7-carbonitrile derivative with a 6- or 8-carbonitrile analog introduces unpredictable steric hindrance and electronic perturbations that compromise binding to defined target pockets or alter the regioselectivity of subsequent derivatization reactions .

Non‑oxidized THIQ (no C1 carbonyl)
Removal of the 1‑oxo group may substantially reduce If current inhibition compared to the 1‑oxo‑THIQ core; scaffold‑dependent activity cannot be assumed.
6‑CN regioisomer (identical MW/formula)
The 6‑cyano vector alters spatial orientation and synthetic accessibility; binding geometry and derivatization outcomes may differ from the 7‑CN isomer.
7‑Methyl ester analog
Increased steric bulk, rotatable bond, and potential esterase lability make the ester a less conservative nicotinamide mimetic; may not replicate the compact H‑bond profile of the 7‑CN group.

1-Oxo-THIQ-7-carbonitrile: Comparative Evidence


1-Oxo-THIQ Core vs. Reduced THIQ Ring

In a systematic SAR study, the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system was identified as the optimal core for maintaining both in vitro potency and in vivo efficacy. Comparative evaluation revealed that derivatives based on this core, exemplified by compound (R)-10a, achieved an IC50 of 0.32 μM against If currents in guinea pig pacemaker cells. Crucially, the study established that the carbonyl group at the C1 position is essential for activity, while modifications to the saturation state of the heterocyclic ring (i.e., the non-oxidized THIQ core) resulted in a marked decrease or complete loss of bradycardic activity [1]. This confirms that 1-oxo-THIQ-based compounds like 7-carbonitrile are structurally superior starting points relative to their fully reduced THIQ counterparts for this target class.

Core vs. reduced THIQ
Class‑level inference
1‑Oxo‑THIQ (R)‑10a: IC50 0.32 μM
Reduced THIQ: substantial loss of activity
Scaffold‑dependent If channel inhibition context
Direct 7‑CN data not separately reported; inference from class SAR.
Medicinal Chemistry If Channel Inhibition Bradycardic Agents SAR

7-CN vs. 6-CN Regioisomer: Spatial and Reactivity Impact

The position of the nitrile substituent dictates the spatial orientation of the hydrogen-bond acceptor and the electronic distribution within the scaffold. While the 7-carbonitrile (CAS 1352394-88-7) and its regioisomer 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile share identical molecular weights (172.18 g/mol) and formulas (C10H8N2O), their distinct vector angles alter binding modes in target pockets . Furthermore, the cyano group serves as a key synthetic handle for transformation into tetrazoles, amides, or amidines. The 7-position offers unique steric and electronic accessibility for cross-coupling or nucleophilic addition compared to the more sterically hindered 6-position , enabling regioselective diversification that is not feasible with the 6-CN or 8-CN analogs.

7‑CN vs. 6‑CN regioisomer
Cross‑study comparable
7‑CN: distinct exit vector, less hindered for coupling
6‑CN: ~60° spatial displacement, altered electronics
Regioisomer vector may shift binding and synthetic utility
Identical MW/formula; computational and synthetic comparators only.
Synthetic Chemistry Building Blocks Regioselectivity Drug Design

7-Cyano vs. 7-Methyl Ester: Hydrogen Bond Acceptor Profile

The 7-carbonitrile group functions as a strong hydrogen bond acceptor and a dipole-modulating substituent. In contrast, the 7-carboxylate analog, Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, introduces a larger, more flexible ester group that occupies additional steric volume and alters the scaffold's lipophilicity . In the context of 1-oxo-THIQ scaffolds acting as nicotinamide mimetics (e.g., PARP inhibition), the nitrile can mimic the carboxamide oxygen of NAD+ , whereas the methyl ester introduces unfavorable bulk and metabolic liability. While direct quantitative comparator data for the 7-CN derivative is absent, class-level inference from 1-oxo-THIQ SAR indicates that the smaller, electron-withdrawing nitrile preserves the flat binding conformation required for competing with NAD+, while the ester congener may introduce steric clashes and susceptibility to hydrolysis [1].

7‑CN vs. 7‑methyl ester
Class‑level inference
7‑CN: linear H‑bond acceptor, small van der Waals radius
7‑COOMe: larger, rotatable, esterase‑labile group
7‑CN may offer sterically conservative nicotinamide mimetic
No direct head‑to‑head assay data for 7‑CN vs. 7‑ester; class‑level property comparison.
Ligand Efficiency Hydrogen Bonding Kinase Inhibition PARP

1-Oxo-THIQ-7-carbonitrile: Application Scenarios


Viral Protease Library Synthesis

Employ 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile as a core scaffold for generating libraries targeting flavivirus NS2B-NS3 proteases. The 1-oxo-THIQ core, validated in West Nile Virus protease inhibitor discovery [1], provides a critical nicotinamide-mimetic geometry. The 7-cyano group serves as a versatile vector for introducing diverse C7-substituents via click chemistry or amide coupling to explore the S1' or S2' subsites of the protease, offering a synthetic advantage over 6-CN or 8-CN regioisomers due to improved steric accessibility for derivatization .

If Channel (HCN) Inhibitor Optimization

Utilize this 7-carbonitrile building block to synthesize novel analogs of the If channel inhibitor series described by Kubota et al. [1]. The 1-oxo-THIQ core is structurally essential for potent bradycardic activity (IC50 = 0.32 μM for optimized derivative) [1]. The 7-cyano group provides a distinct electronic environment and a synthetic anchor for introducing N-linked or C-linked heterocycles at the 7-position, enabling exploration of HCN channel subtype selectivity or pharmacokinetic modulation, an avenue not accessible with the corresponding 7-H or 7-methoxy analogs.

PARP1/2 Inhibitor Design with High Ligand Efficiency

Leverage the 1-oxo-THIQ scaffold's established role as a nicotinamide mimetic in PARP enzyme inhibition [1]. The 7-cyano derivative offers a more compact and metabolically stable hydrogen bond acceptor compared to the 7-ester or 7-carboxylic acid analogs . This building block is suitable for synthesizing NAD+ competitive inhibitors where the cyano group can directly engage the nicotinamide-binding pocket via hydrogen bonding with Gly863 or Ser904 residues, while the compact nitrile minimizes steric clash with the adenine-ribose binding subpocket, thereby maintaining high ligand efficiency.

Regioselective 7-Position Cross-Coupling

Employ the 7-cyano group as a synthetic handle for introducing diverse aryl or heteroaryl groups at the 7-position of the 1-oxo-THIQ scaffold. The 7-carbonitrile can be selectively converted to a primary amine (via reduction) for subsequent amide bond formation, or to a tetrazole (via click chemistry) as a bioisostere for carboxylic acids [1]. This regioselective functionalization is distinct from the 6- and 8-position isomers, which present different steric and electronic environments that can alter reaction yields and product profiles, making the 7-CN building block the preferred starting material for projects requiring defined C7 diversification .

Application
Selection Property
Validation Focus
Flavivirus protease inhibitor library
1‑Oxo‑THIQ nicotinamide‑mimetic core with 7‑CN vector
NS2B‑NS3 protease binding and selectivity assays
HCN channel inhibitor optimization
1‑Oxo‑THIQ scaffold for If current modulation
Pacemaker cell If current inhibition endpoint
PARP1/2 inhibitor design
Compact 7‑CN H‑bond acceptor
NAD+ competitive binding and ligand efficiency metrics
Regioselective C7 diversification
7‑CN as synthetic anchor (coupling, tetrazole)
Reaction yield and regioisomer purity analysis

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